N'-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a furan ring, and a benzodioxine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
N’-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its dichlorophenyl group and benzodioxine moiety provide distinct interaction sites, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H14Cl2N2O4 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-15-4-1-12(9-16(15)22)17-6-3-14(28-17)11-23-24-20(25)13-2-5-18-19(10-13)27-8-7-26-18/h1-6,9-11H,7-8H2,(H,24,25)/b23-11+ |
InChI Key |
XOAVAEDGTWDDHY-FOKLQQMPSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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